PARP1 Selectivity Over eNOS
The target compound exhibits marked functional discrimination between PARP1 and endothelial nitric oxide synthase (eNOS), a selectivity profile relevant for reducing off-target vascular effects in PARP-targeted probe development. Against recombinant human PARP1 catalytic domain, the compound achieves Ki = 0.708 nM [1], whereas its activity against human eNOS expressed in HEK293 cells is negligible, with IC₅₀ > 100,000 nM [2]. This ~141,000-fold selectivity window contrasts with pan-PARP inhibitors such as olaparib, which demonstrate broader off-target kinase interactions.
| Evidence Dimension | Selectivity window between PARP1 inhibitory activity and eNOS off-target activity |
|---|---|
| Target Compound Data | PARP1 Ki = 0.708 nM; eNOS IC₅₀ > 100,000 nM |
| Comparator Or Baseline | PARP1 Ki = 0.708 nM (target); eNOS IC₅₀ > 100,000 nM (off-target) |
| Quantified Difference | Selectivity ratio > 141,000-fold |
| Conditions | PARP1: recombinant human PARP1 catalytic domain; eNOS: human eNOS expressed in HEK293 cells, assessed as inhibition of A23187-induced nitric oxide production incubated for 24 hrs |
Why This Matters
High selectivity for PARP1 over eNOS minimizes confounding vascular effects in cell-based DNA damage assays, enabling cleaner mechanistic interpretation and reducing false-positive signals in high-content screening.
- [1] BindingDB BDBM50365058 / CHEMBL1951067. Ki: 0.708 nM for PARP1 (human). View Source
- [2] BindingDB BDBM50348731 / CHEMBL1801061. IC₅₀ > 100,000 nM for human eNOS. View Source
